(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic compound characterized by its unique cyclopropane core and dihydrooxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclopropane Core: The cyclopropane core can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Construction of the Dihydrooxazole Rings: The dihydrooxazole rings are formed via a cyclization reaction involving isopropyl-substituted precursors and suitable reagents such as acids or bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) could be explored for its therapeutic potential. Its unique structure may confer specific pharmacological properties that are beneficial in treating certain diseases.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) lies in its specific isopropyl substitution, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H24N2O2/c1-9(2)11-7-18-13(16-11)15(5-6-15)14-17-12(8-19-14)10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m0/s1 |
InChI Key |
RNKCBYGYEUZQOZ-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2(CC2)C3=N[C@@H](CO3)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.